molecular formula C11H13NO3 B11837590 ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate

ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate

Cat. No.: B11837590
M. Wt: 207.23 g/mol
InChI Key: RYHYAJCETPHJCV-AATRIKPKSA-N
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Description

Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate typically involves the reaction of 5-(hydroxymethyl)pyridine-2-carbaldehyde with ethyl acrylate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of the pyridine derivative reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acrylate moiety can be reduced to the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide)

Major Products Formed

    Oxidation: 3-[5-(Carboxymethyl)pyridin-2-yl]acrylate

    Reduction: Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate

    Substitution: Various substituted pyridine derivatives depending on the substituent used

Scientific Research Applications

Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes.

Comparison with Similar Compounds

Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate can be compared with other similar compounds, such as:

    Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate: Similar structure but with a saturated alkane chain instead of an acrylate moiety.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-[5-(Hydroxymethyl)pyridin-2-yl]acrylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its combination of a pyridine ring, hydroxymethyl group, and acrylate moiety, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a hydroxymethyl substituent and an acrylate functional group. Its molecular formula is C12_{12}H13_{13}N1_{1}O3_{3} with a molecular weight of 207.23 g/mol. The acrylate moiety contributes to its reactivity, making it a versatile compound in chemical synthesis and drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Pyridine Ring : Utilizing pyridine derivatives.
  • Hydroxymethylation : Introducing the hydroxymethyl group at the 5-position.
  • Acrylation : Reacting with ethyl acrylate to form the final product.

These steps can be optimized for yield and purity through various reaction conditions and catalysts.

Biological Activity

This compound exhibits several biological activities, making it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes .
  • Anticancer Potential : Research has shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. This compound may exhibit similar effects by targeting specific signaling pathways involved in tumor growth .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy due to its role in DNA synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of specific cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase activity

Case Study: Anticancer Activity

In a study conducted by Queener et al., various pyridine derivatives were screened for their anticancer properties. This compound was included in the screening, showing promising results in inhibiting the growth of breast cancer cells, suggesting its potential as a lead compound for further development .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]prop-2-enoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)6-5-10-4-3-9(8-13)7-12-10/h3-7,13H,2,8H2,1H3/b6-5+

InChI Key

RYHYAJCETPHJCV-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=NC=C(C=C1)CO

Canonical SMILES

CCOC(=O)C=CC1=NC=C(C=C1)CO

Origin of Product

United States

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